2-(4-methylphenoxy)-N-(2-{[4-(pyridin-2-yl)piperazin-1-yl]sulfonyl}ethyl)acetamide 2-(4-methylphenoxy)-N-(2-{[4-(pyridin-2-yl)piperazin-1-yl]sulfonyl}ethyl)acetamide
Brand Name: Vulcanchem
CAS No.: 946201-89-4
VCID: VC11944026
InChI: InChI=1S/C20H26N4O4S/c1-17-5-7-18(8-6-17)28-16-20(25)22-10-15-29(26,27)24-13-11-23(12-14-24)19-4-2-3-9-21-19/h2-9H,10-16H2,1H3,(H,22,25)
SMILES: CC1=CC=C(C=C1)OCC(=O)NCCS(=O)(=O)N2CCN(CC2)C3=CC=CC=N3
Molecular Formula: C20H26N4O4S
Molecular Weight: 418.5 g/mol

2-(4-methylphenoxy)-N-(2-{[4-(pyridin-2-yl)piperazin-1-yl]sulfonyl}ethyl)acetamide

CAS No.: 946201-89-4

Cat. No.: VC11944026

Molecular Formula: C20H26N4O4S

Molecular Weight: 418.5 g/mol

* For research use only. Not for human or veterinary use.

2-(4-methylphenoxy)-N-(2-{[4-(pyridin-2-yl)piperazin-1-yl]sulfonyl}ethyl)acetamide - 946201-89-4

Specification

CAS No. 946201-89-4
Molecular Formula C20H26N4O4S
Molecular Weight 418.5 g/mol
IUPAC Name 2-(4-methylphenoxy)-N-[2-(4-pyridin-2-ylpiperazin-1-yl)sulfonylethyl]acetamide
Standard InChI InChI=1S/C20H26N4O4S/c1-17-5-7-18(8-6-17)28-16-20(25)22-10-15-29(26,27)24-13-11-23(12-14-24)19-4-2-3-9-21-19/h2-9H,10-16H2,1H3,(H,22,25)
Standard InChI Key HBMMBDOCNLMGMR-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)OCC(=O)NCCS(=O)(=O)N2CCN(CC2)C3=CC=CC=N3
Canonical SMILES CC1=CC=C(C=C1)OCC(=O)NCCS(=O)(=O)N2CCN(CC2)C3=CC=CC=N3

Introduction

The compound 2-(4-methylphenoxy)-N-(2-{[4-(pyridin-2-yl)piperazin-1-yl]sulfonyl}ethyl)acetamide is a complex organic molecule that incorporates several functional groups, including a piperazine ring, a pyridine ring, and a sulfonyl group. This compound is of interest in pharmaceutical and chemical research due to its potential biological activities and structural complexity.

Biological and Pharmacological Activities

While specific biological activities of 2-(4-methylphenoxy)-N-(2-{[4-(pyridin-2-yl)piperazin-1-yl]sulfonyl}ethyl)acetamide are not reported in the search results, compounds with similar structural features often exhibit a range of pharmacological properties. These can include receptor binding, enzyme inhibition, or other mechanisms relevant to therapeutic applications.

Related Compounds and Research Findings

  • Similar Compounds: Compounds like 2-(4-methylphenoxy)-1-[4-(pyridin-2-yl)piperazin-1-yl]ethanone (CID 699691) share structural similarities and may provide insights into potential biological activities or synthesis strategies .

  • Piperazine Derivatives: Piperazine derivatives are known for their diverse pharmacological profiles, including antipsychotic, antidepressant, and anti-inflammatory activities .

Data Tables

Given the lack of specific data on 2-(4-methylphenoxy)-N-(2-{[4-(pyridin-2-yl)piperazin-1-yl]sulfonyl}ethyl)acetamide, we can consider related compounds for comparison:

CompoundMolecular FormulaMolecular WeightBiological Activity
2-(4-Methylphenoxy)-1-[4-(pyridin-2-yl)piperazin-1-yl]ethanoneC18H21N3O2313.38 g/molPotential pharmacological activities
1-Acetyl-4-(4-hydroxyphenyl)piperazineC12H16N2O2220.27 g/molUsed in scientific research
2-[4-(5-Ethyl-4-methylthiophene-2-carbonyl)piperazin-1-yl]-N-(3-fluorophenyl)acetamideC22H25FN4O3S446.52 g/molPotential biological activities

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